N-ethyl-1,3,4-oxadiazol-2-amine
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Overview
Description
N-ethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
N-ethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound Compounds containing 1,3,4-oxadiazole cores have been known to interact with a broad spectrum of targets, including enzymes, nucleic acids, and globular proteins .
Mode of Action
1,3,4-oxadiazole derivatives have been reported to exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases . These interactions can lead to various changes in the cellular environment, contributing to their pharmacological effects.
Biochemical Pathways
It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Pharmacokinetics
Some 1,3,4-oxadiazole derivatives have been reported to have a positive oral bioavailability .
Result of Action
1,3,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Biochemical Analysis
Biochemical Properties
N-ethyl-1,3,4-oxadiazol-2-amine, like other 1,3,4-oxadiazoles, is known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects . The exact nature of these interactions can vary depending on the specific structure of the 1,3,4-oxadiazole derivative and the target biomolecule .
Cellular Effects
The effects of this compound on cells can be quite diverse, depending on the specific cellular context . For instance, in cancer cells, 1,3,4-oxadiazole derivatives have been shown to exert cytotoxic effects, inhibiting cell proliferation . These effects are often mediated through changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 1,3,4-oxadiazole derivatives have been shown to inhibit various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase, which contribute to cancer cell proliferation .
Metabolic Pathways
1,3,4-oxadiazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-1,3,4-oxadiazol-2-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between ethyl hydrazinecarboxylate and ethyl chloroformate in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and oxadiazole N-oxides .
Scientific Research Applications
N-ethyl-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: this compound is investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1,3,4-oxadiazol-2-amine
- N-propyl-1,3,4-oxadiazol-2-amine
- N-phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-ethyl-1,3,4-oxadiazol-2-amine is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
Properties
IUPAC Name |
N-ethyl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-5-4-7-6-3-8-4/h3H,2H2,1H3,(H,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOFYKFJNMAAQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1851947-09-5 |
Source
|
Record name | N-ethyl-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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